3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-4-9-27-16-7-5-14(6-8-16)19-13-28-21(22-19)23-20(24)15-10-17(25-2)12-18(11-15)26-3/h5-8,10-13H,4,9H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFPCAPZAPTDCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under basic conditions.
Introduction of the Propoxy Group: The propoxy group can be introduced via an etherification reaction using a suitable alkyl halide and a phenol derivative.
Formation of the Benzamide Core: The benzamide core is formed through an amidation reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3,5-Dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and benzamide core are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
The thiazole ring’s substitution pattern critically influences biological activity and physicochemical properties. Key analogs include:
Electron-donating groups (e.g., methoxy) enhance resonance stabilization of the thiazole ring .
Alkoxy Chain Modifications on the Benzamide Moiety
Variations in the alkoxy chain length (methoxy, ethoxy, propoxy) significantly affect metabolic stability and receptor interactions:
Key Insight : Propoxy groups balance lipophilicity and metabolic stability better than shorter chains (methoxy, ethoxy), making them favorable for prolonged activity .
Physicochemical and Spectroscopic Properties
Spectroscopic Profiles
- IR Spectroscopy : The target compound’s C=O stretch (1663–1682 cm⁻¹) aligns with benzamide derivatives in . Absence of νS-H (~2500 cm⁻¹) confirms the thione tautomer in analogs .
- NMR : The 4-propoxyphenyl group’s protons resonate at δ 1.2–1.5 ppm (triplet, -CH₂CH₂CH₃), distinct from ethoxy (δ 1.3–1.4 ppm) or methoxy (δ 3.8 ppm) analogs .
Crystallographic Data
While crystal data for the target compound are unavailable, analogs like 4-hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide () crystallize in monoclinic systems (P21/n, Z=4), suggesting similar packing efficiency for methoxy-substituted benzamides .
Biological Activity
3,5-Dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound belonging to the class of benzamide derivatives. Its structure features a benzamide core with methoxy and thiazole substituents, which contribute to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring is known for its ability to interact with enzymes and receptors, potentially modulating their activity. Although specific mechanisms for this compound are not fully elucidated, thiazole derivatives generally exhibit antimicrobial , anticancer , and antioxidant properties due to their ability to scavenge free radicals and chelate metal ions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial and fungal strains. The presence of the thiazole ring enhances its ability to disrupt microbial cell functions.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its structural similarity to other known anticancer agents indicates a potential for further investigation in cancer therapy .
- Antioxidant Properties : The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
- Cytotoxicity Evaluation : In vitro studies have demonstrated that compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines such as MDA-MB-231 and HT-29. The mechanism of action involves the induction of apoptosis through cell cycle arrest .
- Antimicrobial Testing : Comparative studies have shown that derivatives of thiazole compounds possess significant antimicrobial activity. The introduction of specific substituents can enhance or diminish this activity .
Data Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2,3-Dimethoxy-N-(2-propynyl)benzamide | Benzamide with propynyl substitution | Potential for different reactivity due to alkyne functionality |
| N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide | Contains fluorine substitution | Enhanced lipophilicity may affect bioavailability |
| 2-Methoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | Similar thiazole structure but with fewer methoxy groups | Variations in biological activity due to structural differences |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
